molecular formula C8H14N2O4 B13810814 (2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate

(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate

Cat. No.: B13810814
M. Wt: 202.21 g/mol
InChI Key: NJSCYEZEGLGJTH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate is a heterocyclic organic compound that features a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms. This compound is part of the oxadiazole family, known for their diverse biological activities and applications in medicinal chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate typically involves the cyclization of hydrazides with carbon dioxide or other suitable reagents. One common method includes the reaction of ethyl hydrazinecarboxylate with acetic anhydride under reflux conditions to form the oxadiazole ring . The reaction is usually carried out in an organic solvent such as toluene or ethanol, and the product is purified by recrystallization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the use of environmentally benign solvents and reagents is preferred to minimize the environmental impact .

Chemical Reactions Analysis

Types of Reactions

(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate has numerous applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound exhibits biological activities such as antibacterial, antifungal, and antiviral properties.

    Medicine: It is investigated for its potential use in drug development, particularly for its anti-inflammatory and anticancer activities.

    Industry: The compound is used in the production of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of (2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes or receptors involved in various biological processes. For example, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or protein synthesis . The exact molecular targets and pathways depend on the specific application and biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1,2,4-Oxadiazole: Another regioisomer with similar biological activities but different chemical properties.

    1,3,4-Oxadiazole: Shares the same ring structure but with different substituents, leading to variations in reactivity and applications.

    1,2,5-Oxadiazole:

Uniqueness

(2-Ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate is unique due to its specific substituents, which confer distinct chemical and biological properties. Its ethoxy and acetate groups enhance its solubility and reactivity, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C8H14N2O4

Molecular Weight

202.21 g/mol

IUPAC Name

(2-ethoxy-5,5-dimethyl-1,3,4-oxadiazol-2-yl) acetate

InChI

InChI=1S/C8H14N2O4/c1-5-12-8(13-6(2)11)10-9-7(3,4)14-8/h5H2,1-4H3

InChI Key

NJSCYEZEGLGJTH-UHFFFAOYSA-N

Canonical SMILES

CCOC1(N=NC(O1)(C)C)OC(=O)C

Origin of Product

United States

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